Home > Products > Screening Compounds P100453 > Ethamoxytriphetol
Ethamoxytriphetol - 67-98-1

Ethamoxytriphetol

Catalog Number: EVT-267807
CAS Number: 67-98-1
Molecular Formula: C27H33NO3
Molecular Weight: 419.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethamoxytriphetol is a stilbenoid.
A non-steroidal estrogen antagonist.
Overview

Ethamoxytriphetol, also known as MER25, is a nonsteroidal antiestrogen that emerged from research into compounds with estrogenic activity. Discovered serendipitously in the late 1950s, it was initially investigated for its potential cardiovascular benefits but was found to exhibit antiestrogenic properties instead. This compound is classified under the broader category of selective estrogen receptor modulators, which have significant implications in treating hormone-dependent cancers, particularly breast cancer.

Source and Classification

Ethamoxytriphetol is derived from a class of compounds known as triphenylethylenes. The initial discovery was made by Dr. Leonard Lerner at the William S. Merrell Company while exploring nonsteroidal estrogens for clinical applications. The compound’s structure resembles that of triphenylethylene-like estrogens but lacks estrogen-like activity, leading to its classification as an antiestrogen .

Synthesis Analysis

The synthesis of Ethamoxytriphetol involves several steps that include the following:

  1. Starting Materials: The synthesis begins with readily available precursors, which are modified through various chemical reactions.
  2. Method: A common approach involves the reaction of substituted phenols with appropriate halides or acylating agents under basic conditions.
  3. Technical Details:
    • The reaction typically requires an inert atmosphere to prevent oxidation.
    • Solvents such as dichloromethane or tetrahydrofuran may be used to dissolve reactants and facilitate the reaction.
    • Purification methods include recrystallization or chromatography to isolate the desired product from by-products .

The technical details of the synthesis process highlight the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Ethamoxytriphetol has a complex molecular structure characterized by multiple aromatic rings and functional groups. Its molecular formula is C20H24O2, which indicates a significant degree of substitution on the core triphenylethylene structure.

  • Structure Data:
    • Molecular weight: 296.41 g/mol
    • The compound features an ether group (-O-) linking two phenolic components, contributing to its unique properties.
    • The structural configuration allows for specific interactions with estrogen receptors, which are crucial for its mechanism of action.
Chemical Reactions Analysis

Ethamoxytriphetol undergoes various chemical reactions that are essential for its therapeutic effects:

  1. Binding to Estrogen Receptors: Ethamoxytriphetol binds to estrogen receptors in target tissues, inhibiting estrogen-induced transcriptional activity.
  2. Receptor Modulation: It acts as a competitive antagonist in tissues where estrogen promotes cell proliferation, such as breast tissue.
  3. Technical Details:
    • The binding affinity of Ethamoxytriphetol for estrogen receptors can be measured using radiolabeled estradiol assays.
    • Studies have shown that Ethamoxytriphetol can alter receptor conformation and prevent coactivator recruitment, effectively blocking estrogen-mediated signaling pathways .
Mechanism of Action

The mechanism of action of Ethamoxytriphetol is primarily through its interaction with estrogen receptors:

  1. Process: Upon binding to estrogen receptors, Ethamoxytriphetol induces a conformational change that prevents receptor dimerization and subsequent activation of target genes associated with cell proliferation.
  2. Data: Research indicates that this compound can inhibit cell growth in estrogen-dependent breast cancer cell lines by disrupting normal signaling pathways activated by estradiol .
Physical and Chemical Properties Analysis

Ethamoxytriphetol exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically presented as a white crystalline solid.
    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Chemical Properties:
    • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
    • Reactivity: Exhibits reactivity typical of phenolic compounds, including potential for oxidation and substitution reactions .
Applications

Ethamoxytriphetol has significant scientific applications, particularly in oncology:

  1. Breast Cancer Treatment: It has been studied for its effectiveness in treating hormone-dependent breast cancers by blocking estrogen's proliferative effects on tumor cells.
  2. Research Tool: Ethamoxytriphetol serves as a valuable tool in research settings for studying estrogen receptor biology and developing new therapeutic strategies against hormone-sensitive cancers .
Historical Development and Discovery

Emergence as the First Nonsteroidal Antiestrogen

Ethamoxytriphetol (developmental code name MER-25) holds the distinction of being the first nonsteroidal antiestrogen ever discovered. It was initially synthesized and characterized in 1958 by researchers at the William S. Merrell Company in Cincinnati, marking a paradigm shift in endocrine pharmacology [1] [5]. This triphenylethanol derivative represented a novel structural approach to estrogen modulation, differing fundamentally from earlier steroidal compounds. Its discovery challenged prevailing assumptions about estrogen antagonism by demonstrating that effective receptor blockade could be achieved without steroid-based molecular frameworks [1] [2].

The compound emerged during a period of intense investigation into synthetic estrogens and their applications. Structurally, MER-25 shared significant features with triphenylethylene-based estrogens like diethylstilbestrol (DES), particularly in its triaryl-ethane core, yet produced diametrically opposite biological effects [2] [5]. This unexpected pharmacological profile established the structural template for subsequent antiestrogen development, including the triphenylethylene-based selective estrogen receptor modulators (SERMs) like clomifene and tamoxifen that would dominate endocrine therapy decades later [1] [4]. MER-25's characterization as "essentially devoid of estrogenic activity" across multiple species positioned it as a prototype for pure receptor antagonism, though later research would identify subtle tissue-specific estrogenic effects, technically classifying it as a pioneering SERM [1] [5].

Table 1: Structural and Functional Evolution of Key Estrogen Modulators

CompoundChemical ClassPrimary ApplicationYear Introduced
Diethylstilbestrol (DES)TriphenylethyleneSynthetic estrogen therapy1938
Ethamoxytriphetol (MER-25)TriphenylethanolFirst antiestrogen (research)1958
ClomifeneTriphenylethyleneOvulation induction1967
TamoxifenTriphenylethyleneBreast cancer therapy1973

Serendipitous Discovery in Cardiovascular Research Contexts

The discovery of MER-25's antiestrogenic properties represents one of the most significant instances of serendipity in pharmaceutical history. The compound was originally synthesized as part of Merrell Dow's cardiovascular program investigating derivatives of triparanol (MER-29), a cholesterol-lowering agent intended for coronary artery disease [2] [7]. Triparanol itself was derived from the nonsteroidal estrogen chlorotrianisene (TACE), creating an unexpected lineage from estrogenic compounds to antiestrogens [1] [7].

The critical breakthrough occurred when Dr. Leonard Lerner, a research endocrinologist at Merrell, noted MER-25's structural similarity to triphenylethylene estrogens while reviewing cardiovascular compounds. He requested samples for estrogenicity testing, anticipating potential reproductive applications. Contrary to expectations, in vivo testing revealed no estrogen-like activity in any species examined. Instead, the compound consistently blocked estrogenic effects in animal models, demonstrating dose-dependent antagonism [1] [4] [5]. This observation redirected the compound's development from cardiovascular medicine to reproductive endocrinology and oncology, establishing an entirely new pharmacological class. The structural kinship between triparanol and MER-25 is particularly noteworthy – both compounds shared the diethylaminoethoxy side chain that would become a hallmark of many subsequent antiestrogens and SERMs [2] [7].

Table 2: Metabolic Pathway Interruption by Triparanol vs. Estrogenic Modulation by MER-25

ParameterTriparanol (MER-29)Ethamoxytriphetol (MER-25)
Primary Target24-Dehydrocholesterol reductaseEstrogen receptor
Biochemical EffectInhibition of cholesterol synthesisEstrogen receptor antagonism
Metabolic ConsequenceDesmosterol accumulationBlocked estrogen signaling
Therapeutic GoalLower serum cholesterolEstrogen pathway modulation
Structural OriginDerived from chlorotrianisene (TACE)Derived from triparanol

Early Pharmacological Characterization in the 1950s–1960s

Initial pharmacological investigations of MER-25 during the late 1950s and early 1960s established its fundamental biological properties. Studies across multiple species (rats, mice, rabbits) demonstrated its antiestrogenic potency in standard assays including uterine weight suppression and vaginal cornification tests. When co-administered with endogenous estrogens or synthetic estrogens like ethinyl estradiol, MER-25 consistently inhibited estrogen-induced tissue proliferation [1] [5]. Quantitative assessments revealed its relatively low binding affinity for the estrogen receptor (approximately 0.06% of estradiol's affinity in rat uterine tissue), explaining the high doses required for efficacy [1] [13].

Research quickly identified its profound antifertility effects in animal models. MER-25 prevented implantation in rats by disrupting estrogen-dependent uterine preparation, suggesting potential as a "morning-after" contraceptive [2] . This application garnered significant pharmaceutical industry interest in the early 1960s during the contraceptive development boom following the introduction of oral contraceptives. However, human studies yielded paradoxical results: rather than suppressing ovulation, it induced ovulation in subfertile women, an effect later exploited in clomifene development [2].

The most therapeutically significant finding emerged when Dr. Roy Hertz administered MER-25 to three patients with metastatic breast cancer. This small clinical experiment demonstrated palliative benefits, including reduction of bone pain and apparent dissolution of bone metastases [1] [5] . Published in 1960, this represented the first clinical evidence that nonsteroidal antiestrogens could treat hormone-responsive cancers, establishing the conceptual foundation for tamoxifen's development a decade later [1] [4]. Concurrently, MER-25 was evaluated for endometriosis and endometrial cancer, though development was discontinued before comprehensive clinical datasets could be generated [5] [9].

Table 3: Relative Binding Affinity of Early Antiestrogens for Estrogen Receptor

CompoundRelative Binding Affinity (% vs. Estradiol)SpeciesReference
Estradiol100%Rat [1]
MER-25 (Ethamoxytriphetol)0.06%Rat [1] [13]
Clomifene~0.6% (10× MER-25)Rat [1] [7]
Tamoxifen1%Rat [1] [13]
4-Hydroxytamoxifen252%Rat [1] [13]

Table 4: Key Early Research Milestones for Ethamoxytriphetol

YearMilestoneSignificance
1958First report of antiestrogenic activityDiscovery of novel pharmacological class
1959-1960Antifertility studies in animalsIdentification of implantation blockade
1960Hertz's breast cancer case studiesFirst clinical application in oncology
1961-1962Ovulation induction studiesRevealed paradoxical fertility effects
1963Development discontinuedPaved way for more potent analogs

The pharmacological limitations of MER-25 became increasingly apparent during this characterization phase. Its low bioavailability and requirement for high doses (500-4500 mg/day in early human studies) diminished therapeutic utility [1] [5]. More significantly, the discovery of clomifene in the early 1960s revealed a compound with approximately 10-fold greater antiestrogenic potency while maintaining the triphenylethylene core structure similar to MER-25 [1] [7]. This potency differential, combined with MER-25's challenging pharmacokinetic profile, shifted industry focus toward next-generation antiestrogens. Nevertheless, MER-25's establishment of proof-of-concept for nonsteroidal estrogen receptor modulation created the fundamental knowledge platform upon which all subsequent SERM development was built [2] [6]. Its legacy resides not in clinical applications, but in validating the estrogen receptor as a druggable target with synthetic nonsteroidal molecules.

Properties

CAS Number

67-98-1

Product Name

Ethamoxytriphetol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol

Molecular Formula

C27H33NO3

Molecular Weight

419.6 g/mol

InChI

InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3

InChI Key

KDYQVUUCWUPJGE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

Ethamoxytriphetol
MER 25
MER-25
MER25

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.